molecular formula C17H13Cl2N B1385205 N-(2,4-Dichlorobenzyl)-1-naphthalenamine CAS No. 356531-71-0

N-(2,4-Dichlorobenzyl)-1-naphthalenamine

Cat. No.: B1385205
CAS No.: 356531-71-0
M. Wt: 302.2 g/mol
InChI Key: VVZQXDNJTYFSQN-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring bonded to an amine group, which is further substituted with a 2,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,4-Dichlorobenzyl)-1-naphthalenamine typically begins with 1-naphthylamine and 2,4-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction.

    Industrial Production Methods: Industrially, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-Dichlorobenzyl)-1-naphthalenamine can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

    Substitution: The 2,4-dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized aromatic compounds with diverse substituents.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(2,4-Dichlorobenzyl)-1-naphthalenamine serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.

Medicine:

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,4-Dichlorobenzyl)-1-naphthalenamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The 2,4-dichlorobenzyl group can enhance binding affinity to certain biological targets, while the naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of the naphthalene ring and the 2,4-dichlorobenzyl group in N-(2,4-Dichlorobenzyl)-1-naphthalenamine provides unique electronic and steric properties that are not present in similar compounds.

    Applications: Its specific structure allows for unique applications in medicinal chemistry and materials science that are not possible with other similar compounds.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N/c18-14-9-8-13(16(19)10-14)11-20-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQXDNJTYFSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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